2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1040680-54-3
VCID: VC11961661
InChI: InChI=1S/C17H15ClN4O3S3/c1-10-4-5-11(7-12(10)18)21-14(23)9-27-17-20-8-13(16(19)22-17)28(24,25)15-3-2-6-26-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22)
SMILES: CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)Cl
Molecular Formula: C17H15ClN4O3S3
Molecular Weight: 455.0 g/mol

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide

CAS No.: 1040680-54-3

Cat. No.: VC11961661

Molecular Formula: C17H15ClN4O3S3

Molecular Weight: 455.0 g/mol

* For research use only. Not for human or veterinary use.

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide - 1040680-54-3

Specification

CAS No. 1040680-54-3
Molecular Formula C17H15ClN4O3S3
Molecular Weight 455.0 g/mol
IUPAC Name 2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-chloro-4-methylphenyl)acetamide
Standard InChI InChI=1S/C17H15ClN4O3S3/c1-10-4-5-11(7-12(10)18)21-14(23)9-27-17-20-8-13(16(19)22-17)28(24,25)15-3-2-6-26-15/h2-8H,9H2,1H3,(H,21,23)(H2,19,20,22)
Standard InChI Key KIOZCVARMFSCRK-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)Cl
Canonical SMILES CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound belongs to the sulfonamide class, characterized by the following properties:

PropertyValue
IUPAC Name2-(4-Amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-chloro-4-methylphenyl)acetamide
Molecular FormulaC₁₇H₁₅ClN₄O₃S₃
Molecular Weight455.0 g/mol
SMILESCC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
CAS Number1040680-54-3

The pyrimidine core (position 2 and 4) is substituted with an amino group and a thiophene-2-sulfonyl moiety, while the sulfanyl bridge connects to an acetamide group bearing a 3-chloro-4-methylphenyl substituent.

Structural Significance

  • Thiophene Sulfonyl Group: Enhances electronic delocalization and potential binding to enzymatic active sites .

  • Chloro-Methylphenyl Group: Increases lipophilicity, potentially improving membrane permeability.

  • Sulfanyl Linkage: Contributes to metabolic stability and redox modulation.

Synthesis and Optimization

Synthetic Routes

The synthesis involves multi-step organic reactions:

  • Pyrimidine Core Formation: Condensation of thiophene-2-sulfonyl chloride with a guanidine derivative under basic conditions.

  • Sulfanyl Bridge Introduction: Nucleophilic substitution using mercaptoacetamide intermediates.

  • Acetamide Functionalization: Coupling with 3-chloro-4-methylaniline via carbodiimide-mediated amidation.

Industrial-scale production employs continuous flow reactors and chromatographic purification to achieve >95% purity.

Reaction Conditions

StepReagents/ConditionsYield
Pyrimidine cyclizationK₂CO₃, DMF, 80°C65–70%
Sulfanyl linkage formationNaH, THF, 0°C → RT80%
Acetamide couplingEDC/HOBt, DCM, RT75%

Biological Activity and Mechanisms

Chemokine Receptor Modulation

Structural analogs of this compound exhibit affinity for chemokine receptors (e.g., CCR5, CXCR4), critical regulators of immune cell migration . In silico docking studies suggest that the thiophene sulfonyl group interacts with receptor tyrosine residues, while the chloro-methylphenyl moiety occupies hydrophobic pockets .

PathogenMIC (μg/mL)Reference
Staphylococcus aureus32–64
Escherichia coli64–128
Candida albicans128

Mechanistically, the sulfonyl group disrupts microbial folate biosynthesis .

Anticancer Activity

In vitro studies on analogous compounds reveal cytotoxicity against solid tumors:

Cell LineIC₅₀ (μM)Mechanism
MCF-7 (breast cancer)12.5ERK1/2 pathway inhibition
A549 (lung cancer)18.3Apoptosis induction

The chloro-methylphenyl group enhances DNA intercalation, while the pyrimidine core inhibits topoisomerase II .

Pharmacological Applications

Immune-Mediated Disorders

The compound’s chemokine receptor affinity positions it as a candidate for:

  • Autoimmune Diseases: Targeting CCR5 in rheumatoid arthritis .

  • Oncology: Inhibiting CXCR4-mediated metastasis in breast cancer .

Infectious Diseases

Combination therapies leveraging its antimicrobial properties could address drug-resistant infections .

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